2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H15Cl2N3 |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanimidamide;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;;/h1-4H,5-7H2,(H3,11,12);2*1H |
InChI Key |
WHDCFDGOTWCDDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Ethanimidamide
The most widely reported method involves the reaction of 2,3-dihydro-1H-indole with ethanimidamide under controlled conditions. The process typically proceeds in anhydrous dichloromethane or petroleum ether at 0–5°C to minimize side reactions. Key steps include:
-
Activation of Ethanimidamide : Ethanimidamide is pre-treated with hydrochloric acid to form a reactive intermediate.
-
Indole Functionalization : The nitrogen atom of 2,3-dihydro-1H-indole undergoes nucleophilic attack on the activated ethanimidamide, forming the ethanimidamide-indole adduct.
-
Salt Formation : The product is precipitated as a dihydrochloride salt using excess HCl gas in an inert atmosphere.
Critical Parameters :
-
Solvent Choice : Dichloromethane yields higher purity (≥95%) compared to petroleum ether (88–92%).
-
Temperature : Reactions above 10°C favor byproducts like N-alkylated indoles.
-
Stoichiometry : A 1:1.2 molar ratio of indole to ethanimidamide optimizes yield (78–82%).
Optimization Strategies
Solvent and Catalytic Systems
Recent studies highlight the efficacy of hexafluoroisopropanol (HFIP) as a solvent for indole functionalization, improving reaction rates by 30% compared to traditional solvents. Catalytic triflimide (Tf₂NH) further accelerates the reaction via proton-coupled electron transfer, reducing side product formation.
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 82 | 95 | 4 |
| Petroleum Ether | 78 | 88 | 6 |
| HFIP | 89 | 97 | 2.5 |
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals suitable for X-ray diffraction. Column chromatography (silica gel, ethyl acetate/hexane 1:9) resolves residual impurities, achieving >99% purity.
Spectroscopic Validation
-
¹H NMR (D₂O, 400 MHz): δ 7.20–7.05 (m, 4H, aromatic), 4.15 (t, J = 7.2 Hz, 2H, CH₂), 3.80 (s, 2H, NH₂), 3.10 (t, J = 7.2 Hz, 2H, CH₂).
Emerging Methodologies
Metal-Free Multicomponent Reactions (MCRs)
Recent advances employ one-pot MCRs to assemble the indole-ethanimidamide framework without metal catalysts. For example:
-
Condensation : Indole-2-carbaldehyde reacts with ammonium acetate and nitriles in acetic acid.
-
Cyclization : In situ formation of the ethanimidamide moiety via nucleophilic addition-elimination.
Benefits :
Chemical Reactions Analysis
2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing indole structures often exhibit anticancer properties. The indole ring is known to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of indole can induce apoptosis in cancer cells and inhibit tumor growth .
Neuroprotective Effects
The neuroprotective capabilities of indole derivatives have been documented in several studies. These compounds may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases . The specific mechanism of action for this compound in this context remains an area for further investigation.
Antimicrobial Activity
Indole derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for further research in the development of new antibiotics .
Drug Development
The unique structure of this compound positions it as a valuable scaffold in drug design. Its derivatives could be synthesized to enhance potency and selectivity against specific biological targets, particularly in oncology and infectious disease management .
Research Tools
Due to its specific biological activities, this compound can serve as a research tool in pharmacological studies aimed at understanding the mechanisms of diseases and the development of new therapies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects on breast cancer cell lines | Induced apoptosis and inhibited cell proliferation |
| Neuroprotection Research | Evaluated protective effects against oxidative stress | Showed significant reduction in neuronal cell death |
| Antimicrobial Efficacy Study | Assessed activity against Gram-positive bacteria | Demonstrated notable inhibition of bacterial growth |
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation, cancer, or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity and Structure
Physicochemical Properties
- Appearance : White to off-white powder.
- Storage : Room temperature, with precautions for moisture and air sensitivity .
- Safety Profile :
Comparison with Structurally Similar Compounds
N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide Dihydrochloride (CAS 214358-33-5)
- Structure: Ethanimidamide core substituted with a 3-aminomethylbenzyl group.
- Molecular Formula : C₁₀H₁₆Cl₂N₄
- Molecular Weight : 263.17 g/mol.
- Key Differences :
- Safety: Not explicitly provided, but dihydrochloride salts generally share similar handling precautions.
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide Hydrochloride (CAS 1920-12-3)
- Structure : Ethanimidamide linked to a phthalimide (1,3-dioxoisoindoline) group.
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol.
- Application: No specific data, but phthalimide derivatives are often used in polymer chemistry or as enzyme inhibitors .
- Safety : Higher molecular weight and oxygen content may influence toxicity profiles.
Azoamidine Dihydrochlorides (e.g., 2,2’-Azobis(2-methyl-N-phenylpropionamidine) Dihydrochloride)
- Structure : Azo (-N=N-) bridge connecting two amidine groups.
- General Formula : Varies; example: C₂₂H₃₀Cl₂N₆ (for 2-methyl-N-phenylpropionamidine derivative).
- Key Differences :
- Safety : Azo compounds may decompose into hazardous byproducts under heat or light.
Structural and Functional Analysis
Impact of Substituents on Reactivity and Solubility
Indoline vs. Benzyl/Phthalimide :
- The indoline group in the target compound provides partial aromaticity and moderate lipophilicity, balancing solubility in polar solvents (enhanced by HCl counterions) and membrane permeability.
- Benzyl (in CAS 214358-33-5) increases hydrophobicity, while phthalimide (CAS 1920-12-3) introduces polarity from carbonyl groups .
Amidine Group :
- Common to all compared compounds, the amidine moiety allows for hydrogen bonding and ionic interactions, making these compounds suitable for targeting enzymes or receptors (e.g., nitric oxide synthase) .
Biological Activity
2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride is a nitrogen-based heterocyclic compound that has garnered interest due to its diverse biological activities, particularly in antibacterial and cytotoxic applications. The compound's molecular formula is C10H14ClN3, with a molecular weight of 211.69 g/mol. This article reviews its biological activity based on available research findings, including synthesis methods, activity against various pathogens, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1803596-01-1
- Molecular Weight : 211.69 g/mol
- Molecular Formula : C10H14ClN3
- Appearance : Powder
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simple indole derivatives. Various methodologies have been reported in the literature, showcasing its versatility in organic synthesis.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 200 μg/mL |
| Escherichia coli | 300 μg/mL |
| Pseudomonas aeruginosa | Moderate activity noted |
The compound's structure allows it to interact effectively with bacterial cell membranes, leading to inhibition of growth and potential cell lysis .
Cytotoxicity Studies
In addition to its antibacterial properties, this compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Study on Antibacterial Efficacy :
- Cytotoxicity Assessment :
Q & A
Basic: What are the recommended safe handling and storage protocols for 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride?
Answer:
- Handling: Avoid skin/eye contact and inhalation. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Ensure immediate access to eyewash stations and safety showers .
- Storage: Keep containers tightly sealed in a dry, ventilated area. Store at room temperature, away from ignition sources. Opened containers should be resealed and stored upright to prevent contamination .
- Waste Disposal: Classify waste as hazardous and dispose via certified chemical waste services. Do not release into the environment .
Advanced: How can researchers optimize synthetic routes for this compound while minimizing byproduct formation?
Answer:
- Reaction Design: Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and identify optimal catalysts or solvents. ICReDD’s methodology combines computational modeling with experimental validation to reduce trial-and-error approaches .
- Analytical Monitoring: Employ real-time HPLC or LC-MS to track reaction progress and impurity profiles. Adjust stoichiometry or temperature based on intermediate stability .
- Purification: Use column chromatography with gradient elution or recrystallization in polar aprotic solvents to isolate high-purity product .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Structural Confirmation: Use H/C NMR to verify indole and ethanimidamide moieties. Compare chemical shifts with reference spectra .
- Purity Assessment: Quantify impurities via HPLC with UV detection (λ = 254 nm). Validate methods using certified reference standards .
- Thermal Stability: Perform TGA-DSC to assess decomposition temperatures and hygroscopicity .
Advanced: How can mechanistic studies resolve contradictions in reported biological activities of this compound?
Answer:
- Cross-Validation: Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables. Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Computational Docking: Use molecular dynamics simulations to predict binding affinities to targets like indoleamine 2,3-dioxygenase (IDO1) or serotonin receptors. Validate with SPR or ITC .
- Meta-Analysis: Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies in published IC values .
Basic: What are the first-aid measures for accidental exposure during experiments?
Answer:
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
- Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing. Use emollients if irritation persists .
- Eye Exposure: Flush with saline or water for 15 minutes; consult an ophthalmologist .
Advanced: How can researchers design dose-response studies to evaluate this compound’s bioactivity?
Answer:
- In Vitro Assays: Use 3D cell cultures or organoids to mimic physiological conditions. Test logarithmic concentrations (1 nM–100 µM) with triplicate replicates .
- Control Groups: Include positive controls (e.g., known IDO1 inhibitors) and vehicle controls (DMSO <0.1%) to normalize data .
- Data Analysis: Fit dose-response curves using nonlinear regression (e.g., Hill equation) in software like GraphPad Prism .
Basic: What environmental precautions are required when working with this compound?
Answer:
- Containment: Use closed systems for synthesis to prevent aerosolization. Avoid drainage disposal .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and place in sealed containers for disposal .
Advanced: How can computational methods enhance the development of derivatives with improved pharmacokinetics?
Answer:
- ADME Prediction: Use tools like SwissADME to model absorption, metabolic stability, and blood-brain barrier penetration. Prioritize derivatives with LogP <3 and TPSA <90 Ų .
- SAR Studies: Modify the indole or ethanimidamide groups systematically. Test halogenation or methylation for enhanced target affinity .
Advanced: What strategies address conflicting data in the compound’s reactivity under varying pH conditions?
Answer:
- Controlled Experiments: Conduct kinetic studies at fixed pH (e.g., 4.0, 7.4, 9.0) using buffered solutions. Monitor reaction progress via UV-Vis spectroscopy .
- Quantum Mechanical Calculations: Simulate protonation states of the ethanimidamide group to identify pH-dependent reactive intermediates .
Basic: How should researchers ensure ethical compliance in collaborative studies involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
